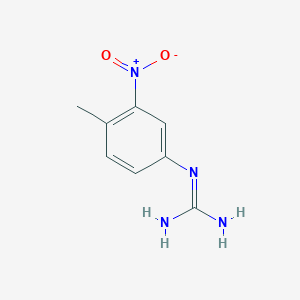

N''-(4-Methyl-3-nitrophenyl)guanidine

Description

Structure

3D Structure

Properties

CAS No. |

754214-00-1 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(4-methyl-3-nitrophenyl)guanidine |

InChI |

InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)4-7(5)12(13)14/h2-4H,1H3,(H4,9,10,11) |

InChI Key |

ZDGOBULKEQZSPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N 4 Methyl 3 Nitrophenyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Carbon (¹³C) NMR Applications for Carbon Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton of N''-(4-Methyl-3-nitrophenyl)guanidine. This technique provides detailed information on the number of non-equivalent carbon atoms and their chemical environments within the molecule. The predicted ¹³C NMR spectrum would display distinct signals for the guanidinyl carbon, the aromatic carbons, and the methyl carbon, with their chemical shifts influenced by the electronic effects of the various substituents.

The guanidinyl carbon (C=N) is expected to resonate significantly downfield, typically in the range of 155-165 ppm. This is due to its sp² hybridization and direct attachment to three electronegative nitrogen atoms. For comparison, the imine carbon in tetramethylguanidine appears at approximately 169 ppm, though the electronic effects of the nitrophenyl group in the target compound would modulate this value. researchgate.net

The aromatic region of the spectrum would show six distinct signals corresponding to the carbons of the phenyl ring. The chemical shifts are dictated by the substitution pattern of the methyl and nitro groups. The carbon atom bonded to the nitro group (C-3) is expected to be deshielded, while the carbon attached to the guanidine (B92328) moiety (C-1) would also be influenced. The remaining aromatic carbons (C-2, C-4, C-5, C-6) will have shifts determined by their position relative to these substituents. Data from a structurally similar compound, (4-nitrophenyl)guanidine, shows aromatic carbon signals at approximately 118, 125, 143, and 147 ppm, which serve as a useful reference for predicting the shifts in the 4-methyl-3-nitrophenyl system. spectrabase.com

The methyl group (CH₃) carbon, being an sp³ hybridized carbon attached to an aromatic ring, is anticipated to produce a signal in the upfield region of the spectrum, typically around 15-25 ppm.

An interactive table summarizing the predicted ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Comments |

|---|---|---|

| Guanidinyl Carbon (C=N) | 155 - 165 | Downfield shift due to bonding with three nitrogen atoms. |

| Aromatic C-1 (C-NH) | ~145 | Attached to the guanidine group. |

| Aromatic C-2 | ~120 | Ortho to the guanidine group. |

| Aromatic C-3 (C-NO₂) | ~148 | Deshielded by the electron-withdrawing nitro group. |

| Aromatic C-4 (C-CH₃) | ~135 | Attached to the methyl group. |

| Aromatic C-5 | ~130 | Meta to the nitro group. |

| Aromatic C-6 | ~125 | Ortho to the nitro group. |

| Methyl Carbon (-CH₃) | 15 - 25 | Upfield signal characteristic of an alkyl group. |

Advanced NMR Techniques for Comprehensive Structural Confirmation

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques are crucial for the unambiguous assignment of all signals and the complete confirmation of the this compound structure. mdpi.com These experiments reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this molecule, it would clearly show correlations between adjacent protons on the aromatic ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic carbon signal to its attached proton and to link the methyl proton signal to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful techniques for structural elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt For this compound, key HMBC correlations would be expected between:

The methyl protons and the aromatic carbons C-3, C-4, and C-5.

The N-H protons of the guanidine group and the guanidinyl carbon, as well as the aromatic C-1.

The aromatic protons and their neighboring carbon atoms, helping to piece together the substitution pattern on the ring.

These combined techniques provide a comprehensive and definitive confirmation of the molecular connectivity, leaving no ambiguity in the final structural assignment. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in this compound. uh.edu These methods are complementary and provide information on the molecule's vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes that cause a change in the dipole moment. It is particularly sensitive to polar functional groups. For the target compound, strong IR absorptions are expected for the N-H bonds of the guanidine moiety and the N-O bonds of the nitro group.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It detects vibrational modes that cause a change in the polarizability of the molecule. Raman is often more effective for identifying non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. The C=N bond of the guanidine core and the symmetric vibrations of the aromatic ring are expected to be prominent in the Raman spectrum.

Characteristic Vibrational Modes of Guanidine and Nitro Moieties

The vibrational spectrum of this compound is dominated by the characteristic modes of its key functional groups: the guanidine and nitro moieties.

The guanidine group exhibits several key vibrations:

N-H Stretching: Multiple bands are expected in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ and -NH- groups.

C=N Stretching: A strong band, typically appearing between 1600 and 1680 cm⁻¹, is characteristic of the guanidinyl C=N double bond.

N-H Bending: Bending vibrations (scissoring) of the amino groups usually occur in the 1580-1650 cm⁻¹ region.

The nitro group is characterized by two strong and easily identifiable stretching vibrations:

Asymmetric NO₂ Stretching: A very strong absorption typically found in the 1500-1570 cm⁻¹ range.

Symmetric NO₂ Stretching: A strong absorption appearing in the 1300-1370 cm⁻¹ range. researchgate.net

The presence of these distinct bands in the IR and Raman spectra provides conclusive evidence for the presence and chemical environment of the guanidine and nitro functional groups within the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretching | Guanidine (-NH₂, -NH) | 3100 - 3500 | Medium to Strong |

| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 | Medium |

| C=N Stretching | Guanidine | 1600 - 1680 | Strong |

| N-H Bending | Guanidine (-NH₂) | 1580 - 1650 | Medium |

| Asymmetric NO₂ Stretching | Nitro (-NO₂) | 1500 - 1570 | Very Strong |

| Aromatic C=C Stretching | Phenyl Ring | 1450 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretching | Nitro (-NO₂) | 1300 - 1370 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. For this compound, the spectrum is primarily determined by the chromophores present, namely the nitrophenyl group. The guanidine moiety acts as an auxochrome, modifying the absorption characteristics of the primary chromophore.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system.

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the nitrophenyl ring gives rise to strong π→π* transitions. For related nitroaniline compounds, these bands are often observed in the 250-400 nm range. researchgate.net The guanidinyl group, being an electron-donating group, can cause a bathochromic (red) shift of this absorption maximum compared to nitrobenzene.

n→π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the guanidine group) to a π* antibonding orbital. The n→π* transition of the nitro group is often observed as a weak shoulder or a separate low-intensity band at longer wavelengths (typically >300 nm) than the primary π→π* band. researchgate.net

The solvent used for analysis can influence the position and intensity of these absorption bands. Polar solvents may stabilize the ground state or excited state differently, leading to shifts in the absorption maxima (solvatochromism). A detailed analysis of the UV-Vis spectrum can provide valuable insights into the electronic structure and conjugation within the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₁₀N₄O₂), the molecular weight is 194.19 g/mol . In a typical mass spectrum, a prominent signal for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 194 or 195, respectively, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com For the [M+H]⁺ ion of this compound, HRMS would be expected to yield a mass measurement very close to the calculated exact mass of 195.0928, thereby confirming the molecular formula C₈H₁₁N₄O₂⁺ and ruling out other possible formulas with the same nominal mass.

Analysis of the fragmentation patterns in the MS/MS spectrum provides further structural confirmation. Common fragmentation pathways for this molecule might include:

Loss of a nitro group (-NO₂, 46 Da).

Cleavage of the C-N bond connecting the phenyl ring and the guanidine group.

Fragmentations within the guanidine moiety itself.

These techniques are critical for confirming the identity and purity of synthesized this compound. unimi.it

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The molecular weight of this compound can be determined from the molecular ion peak in the mass spectrum. The molecular formula for the compound is C₈H₁₀N₄O₂, which corresponds to a calculated molecular weight of approximately 194.19 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 194.

The molecular ions generated in the mass spectrometer are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted based on its functional groups, including the nitro group, the aromatic ring, and the guanidine moiety. miamioh.edu

Key expected fragmentation patterns include:

Loss of a Nitro Group: A common fragmentation for aromatic nitro compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. This would result in a significant fragment ion at m/z 148. miamioh.edu

Loss of Nitric Oxide: Another possible fragmentation is the loss of a nitric oxide radical (•NO), with a mass of 30 Da, which would produce a fragment ion at m/z 164. miamioh.edu

Cleavage of the Phenyl-Nitrogen Bond: Scission of the bond between the phenyl ring and the guanidine group can generate characteristic ions. This could lead to the formation of a 4-methyl-3-nitrophenylaminium ion ([C₇H₇N₂O₂]⁺) at m/z 151 or a guanidinium (B1211019) ion ([CH₄N₂]⁺) at m/z 42.

Fragmentation of the Guanidine Group: The guanidine side chain itself can fragment, for instance, through the loss of ammonia (B1221849) (NH₃, 17 Da) or cyanamide (B42294) (CH₂N₂, 42 Da), leading to ions at m/z 177 or m/z 152, respectively.

The relative abundance of these fragment ions helps to piece together the structure of the parent molecule. The most stable ions typically produce the most intense peaks in the spectrum. chemguide.co.uk

| Proposed Fragment Ion | Formula | Calculated m/z | Proposed Neutral Loss |

|---|---|---|---|

| [M]⁺ | C₈H₁₀N₄O₂ | 194 | - |

| [M - NO₂]⁺ | C₈H₁₀N₂ | 148 | NO₂ (46 Da) |

| [M - NO]⁺ | C₈H₁₀N₃O | 164 | NO (30 Da) |

| [M - CH₂N₂]⁺ | C₇H₈N₂O₂ | 152 | CH₂N₂ (42 Da) |

| [C₇H₇N₂O₂]⁺ | C₇H₇N₂O₂ | 151 | CH₃N₂ |

Elemental Composition Verification through HRMS

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the theoretical exact mass calculated from its molecular formula (C₈H₁₀N₄O₂) is 194.080376 Da.

An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value. The minuscule difference between the observed and calculated mass, known as the mass error, confirms the elemental formula and rules out other possible formulas that might have the same nominal mass. This technique is essential for verifying the identity of newly synthesized compounds. unimi.it

| Molecular Formula | Calculated Exact Mass (Da) | Typical Measured Mass (Da) | Typical Mass Error (ppm) |

|---|---|---|---|

| C₈H₁₀N₄O₂ | 194.080376 | ~194.0804 | < 5 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and validates its empirical formula.

For this compound, with the molecular formula C₈H₁₀N₄O₂, the theoretical elemental composition can be calculated as follows. The results from an experimental CHN analysis must fall within an acceptable margin of error (typically ±0.4%) of these theoretical values to confirm the formula.

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

|---|---|---|

| Carbon (C) | 49.48 | 49.08 - 49.88 |

| Hydrogen (H) | 5.19 | 4.79 - 5.59 |

| Nitrogen (N) | 28.85 | 28.45 - 29.25 |

Investigation of Tautomeric Forms and Their Spectroscopic Signatures

Guanidine and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. researchgate.net For this compound, two primary tautomers are possible due to the arrangement of double bonds and protons within the guanidinyl group. These are often referred to as the amino and imino forms.

The dominant tautomeric form in a given state (e.g., in solution or in a crystal) can have a significant impact on the molecule's chemical reactivity and biological interactions. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for identifying which tautomer is present. rsc.org

Specifically, ¹⁵N NMR spectroscopy is highly effective for studying guanidine tautomerism because the chemical environment, and thus the chemical shift, of the nitrogen atoms is distinct in each form. researchgate.netrsc.org In Tautomer A, the nitrophenyl group is attached to an sp²-hybridized imino nitrogen, whereas in Tautomer B, it is attached to an sp³-hybridized amino nitrogen. This difference in hybridization and bonding leads to measurably different ¹⁵N NMR signals, allowing for the identification of the predominant tautomer in solution. ¹H and ¹³C NMR can also provide clues based on the chemical shifts of protons and carbons attached to or near the guanidine group.

Reactivity and Chemical Transformations of N 4 Methyl 3 Nitrophenyl Guanidine

Reactivity Profile of the Guanidine (B92328) Moiety

The guanidine group is a unique functional group in organic chemistry, characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement confers distinct properties of high basicity and nucleophilicity. scripps.edunih.gov

Guanidines are recognized as strong nucleophiles. nih.gov The structure of a neutral guanidine contains two amino-type (-NH2) nitrogens and one imino-type (=NH) nitrogen, with electron density significantly delocalized across the CN3 core. nih.gov This delocalization enhances the nucleophilic character of the nitrogen atoms, enabling them to participate in various chemical reactions.

The nitrogen atoms in the guanidine moiety can react with a range of electrophiles. For instance, guanidines can be alkylated by species such as alkyl halides. nih.gov However, for unsymmetrically substituted guanidines like N''-(4-Methyl-3-nitrophenyl)guanidine, reactions can be complex due to the differing reactivity of the distinct nitrogen atoms. nih.gov The high nucleophilicity of guanidines also makes them prone to reactions like the aza-Michael addition when reacting with dienophiles, a common challenge in synthetic applications that sometimes requires protonation to act as a protecting group. nih.gov While the guanidine carbon center is typically electron-deficient, it is resistant to nucleophilic attack due to the strong resonance stabilization of the group. acs.orgorganic-chemistry.org However, strategies involving the formation of guanidine cyclic diimide (GCDI) structures can destabilize this resonance, allowing for nucleophilic substitution at the central carbon. acs.orgorganic-chemistry.org

Guanidine is one of the strongest organic bases in its neutral form. scripps.edu Its high basicity (pKa of the conjugate acid is 13.6 in water) is attributed to the exceptional resonance stabilization of its protonated form, the guanidinium (B1211019) cation. scripps.edursc.org Upon protonation, the positive charge is delocalized symmetrically over all three nitrogen atoms, which significantly stabilizes the conjugate acid and drives the protonation equilibrium forward. rsc.org

For aryl-substituted guanidines, the basicity is modulated by the electronic effects of the substituents on the phenyl ring. rsc.orgrsc.org Electron-withdrawing groups on the aryl ring generally decrease the basicity (lower the pKa of the conjugate acid) by pulling electron density away from the guanidine moiety, making it less inclined to accept a proton. Conversely, electron-donating groups increase basicity. In this compound, the phenyl ring is substituted with both a methyl group (weakly electron-donating) and a nitro group (strongly electron-withdrawing). The net effect of these substituents will determine the precise pKa value of the compound, which is expected to be lower than that of unsubstituted phenylguanidine (pKa ≈ 10.90). rsc.org As strong bases, aryl guanidines are typically protonated at physiological pH. rsc.org

| Compound | pKa (Conjugate Acid in Water) | Reference |

|---|---|---|

| Guanidine | 13.6 | scripps.edursc.org |

| Phenylguanidine | 10.90 | rsc.org |

| N,N',N''-tris(3-(dimethylamino)propyl)guanidine (in Acetonitrile) | 27.15 | researchgate.net |

Reactivity of the Nitro-Substituted Phenyl Moiety

The 4-methyl-3-nitrophenyl group possesses its own distinct reactivity, primarily centered around the nitro functional group. This group is a powerful electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution.

One of the most significant transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. nih.gov A key challenge in multifunctional molecules like this compound is the chemoselective reduction of the nitro group without affecting other reducible functionalities. nih.gov The stability of the guanidine group under many reducing conditions makes this a feasible transformation.

Numerous methods have been developed for the selective reduction of nitroarenes. nih.govorganic-chemistry.org These protocols often employ metal-based reagents or catalytic hydrogenation and are designed to tolerate a wide array of other functional groups. nih.gov

Commonly Used Reagents for Chemoselective Nitro Reduction:

Metals in Acidic or Neutral Media: Reagents like iron, tin, or zinc dust in the presence of an acid (e.g., HCl) or a neutral salt (e.g., ammonium (B1175870) chloride) are classic methods for nitro group reduction. nih.govlibretexts.org A robust and environmentally friendly protocol utilizes inexpensive zinc dust in water with a surfactant, which tolerates functionalities like amides and halogens. nih.gov

Catalytic Hydrogenation: This method involves using hydrogen gas (H2) or a hydrogen transfer source (like triethylsilane) with a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org Careful control of reaction conditions can ensure the selective reduction of the nitro group.

Metal-Free Reductions: More recent developments include metal-free reduction systems, such as the combination of diboron (B99234) pinacol (B44631) ester (B2pin2) and a base, which can selectively reduce aromatic nitro compounds in the presence of other reducible groups. organic-chemistry.org

This transformation would convert this compound into N''-(3-Amino-4-methylphenyl)guanidine, a key synthetic intermediate.

A more relevant consideration is the oxidation of the product derived from nitro reduction. The resulting amino group in N''-(3-Amino-4-methylphenyl)guanidine could be oxidized. Primary aromatic amines can be oxidized back to the corresponding nitro compounds using various oxidizing agents. libretexts.orgorganic-chemistry.org For example, reagents like sodium perborate (B1237305) in the presence of a catalyst can convert anilines to nitroarenes. organic-chemistry.org Controlled oxidation can also yield intermediate species like nitroso compounds or N-arylhydroxylamines (azanols). libretexts.orgmdpi.com

Substitution Reactions on the Aryl Ring or Guanidine Nitrogens

Substitution reactions can potentially occur at two locations on the molecule: the aromatic ring and the nitrogen atoms of the guanidine group.

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.org In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. youtube.com For this to occur, a suitable leaving group (typically a halide) must be present on the ring, usually positioned ortho or para to the activating nitro group. While the parent molecule lacks a leaving group, a related analogue such as a halo-substituted nitrophenyl guanidine would be highly reactive. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Substitution can also occur on the guanidine nitrogens, as seen in alkylation or arylation reactions. nih.govresearchgate.net For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form N-aryl guanidines. scripps.edu Further substitution on the existing nitrogens of this compound would depend on the reaction conditions and the steric and electronic environment of each nitrogen atom.

| Compound Name |

|---|

| This compound |

| Guanidine |

| Phenylguanidine |

| N,N',N''-tris(3-(dimethylamino)propyl)guanidine |

| N''-(3-Amino-4-methylphenyl)guanidine |

| Ammonium chloride |

| Triethylsilane |

| Diboron pinacol ester (B2pin2) |

| Sodium perborate |

| N-arylhydroxylamines (azanols) |

Mechanistic Studies of Chemical Transformations Involving this compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into the reactivity of closely related substituted nitrophenylguanidines. The electronic interplay between the guanidine group, the nitro group, and the methyl group on the phenyl ring governs the compound's reactivity, particularly in transformations such as intramolecular cyclizations.

One of the most relevant and mechanistically studied transformations for analogous compounds is the base-catalyzed intramolecular cyclization of N-substituted 1-(2-nitrophenyl)guanidines. This reaction provides a strong foundational model for understanding the potential chemical transformations of this compound.

A key study investigated the kinetics and mechanism of the cyclization of 3-ethyl-1-(2-nitrophenyl)guanidine and 2-phenyl-1-(2-nitrophenyl)guanidine to form the corresponding 3-amino-1,2,4-benzotriazine 1-oxides. The proposed mechanism for this base-catalyzed reaction involves an initial deprotonation of a guanidinyl nitrogen atom, followed by an intramolecular nucleophilic attack of the resulting anion onto the nitro group, leading to the formation of a cyclic intermediate. Subsequent rearrangement and elimination of a hydroxide (B78521) ion yield the final benzotriazine 1-oxide product.

The reaction is initiated by the abstraction of a proton from one of the nitrogen atoms of the guanidine moiety by a base (e.g., hydroxide ion). This deprotonation is a crucial step, and its rate is influenced by the acidity of the N-H protons of the guanidine group. The presence of the electron-withdrawing nitro group on the phenyl ring increases the acidity of these protons, facilitating this initial step.

Following deprotonation, the resulting anion undergoes an intramolecular nucleophilic attack on the electrophilic nitrogen atom of the nitro group. This leads to the formation of a cyclic intermediate. The final step involves the elimination of a hydroxide ion and subsequent aromatization to form the stable 3-amino-1,2,4-benzotriazine 1-oxide ring system.

Kinetic studies on the cyclization of 2-nitrophenylguanidines have shown a dependence of the reaction rate on the pH of the medium, consistent with a base-catalyzed mechanism. researchgate.net The pseudo-first-order rate constants (kψ) for the cyclization have been found to be linearly dependent on the hydroxide ion concentration.

Interactive Table: pH Dependence of the Pseudo-First-Order Rate Constant (kψ) for the Cyclization of a Model 2-Nitrophenylguanidine Derivative at 70 °C. researchgate.net

| pH | kψ (s⁻¹) |

| 9.0 | 1.0 x 10⁻⁵ |

| 9.5 | 3.2 x 10⁻⁵ |

| 10.0 | 1.0 x 10⁻⁴ |

| 10.5 | 3.2 x 10⁻⁴ |

| 11.0 | 1.0 x 10⁻³ |

For this compound, a similar intramolecular cyclization pathway can be postulated. The presence of the nitro group at the meta position (position 3) and the methyl group at the para position (position 4) relative to the guanidino substituent will modulate the electronic properties of the aromatic ring and, consequently, the reactivity of the molecule. The electron-withdrawing nitro group will activate the aromatic ring towards nucleophilic attack and increase the acidity of the guanidine protons. The electron-donating methyl group, while having a weaker effect, will slightly counteract the deactivating effect of the nitro group.

Computational studies on related systems can provide further understanding of the electronic effects of substituents on the reactivity of phenylguanidines. Density Functional Theory (DFT) calculations could elucidate the charge distribution within the this compound molecule, identify the most acidic protons, and model the transition state energies for the proposed cyclization pathway. Such studies would be instrumental in predicting the regioselectivity and the kinetic favorability of this and other potential chemical transformations.

Computational and Theoretical Investigations of N 4 Methyl 3 Nitrophenyl Guanidine

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and inherent properties of a molecule. These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms (the equilibrium geometry) and to calculate various molecular attributes.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like N''-(4-Methyl-3-nitrophenyl)guanidine. mdpi.com

Geometry optimization is a primary application of DFT. This process computationally determines the lowest energy conformation of the molecule, which corresponds to its most stable structure. mdpi.com For this compound, calculations, typically using the B3LYP functional combined with a basis set like 6-311G(d,p), would precisely predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

The optimized geometry reveals key structural features. The guanidine (B92328) moiety (CN₃) is expected to be nearly planar due to the delocalization of π-electrons across the N-C-N bonds. nih.gov The bond lengths within this group would exhibit partial double-bond character, intermediate between typical C-N single and C=N double bonds. nih.gov The phenyl ring, substituted with a methyl and a nitro group, would be twisted relative to the guanidine plane to minimize steric hindrance. DFT calculations provide quantitative values for these parameters, which are essential for understanding the molecule's shape and steric profile.

Table 1: Predicted Structural Parameters for this compound from a DFT/B3LYP Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(guanidine)-N(imine) | ~1.30 Å |

| C(guanidine)-N(amine) | ~1.36 Å | |

| C(phenyl)-N(guanidine) | ~1.40 Å | |

| N(nitro)-O | ~1.23 Å | |

| Bond Angles | N-C-N (guanidine) | ~120° |

| C-N-C (dihedral) | ~30-40° |

Note: These are illustrative values based on typical results for similar substituted phenylguanidines.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. acs.org The Hartree-Fock (HF) method is a foundational ab initio technique. While less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a starting point for more sophisticated methods. acs.org

For this compound, ab initio calculations can be used to compute the molecular orbitals and electronic energy. acs.org By systematically improving the basis set and incorporating electron correlation through methods like Møller-Plesset perturbation theory (MP2), the accuracy of the electronic structure calculation can be enhanced. These methods are computationally more demanding than DFT but can provide benchmark results for properties like ionization potential and electron affinity. nih.gov Comparing results from both DFT and ab initio methods helps validate the computational model and ensures the reliability of the predicted electronic properties. acs.org

Electronic Structure Analysis and Reactivity Prediction

Beyond determining the static structure, computational methods are invaluable for predicting a molecule's chemical reactivity. By analyzing the distribution of electrons and the nature of molecular orbitals, specific sites prone to chemical attack can be identified.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine moiety and the phenyl ring. The LUMO, conversely, is likely centered on the electron-deficient nitro group and the imine C=N bond. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electronegativity (χ) = (I + A) / 2 : The power of an atom to attract electrons.

Electrophilicity Index (ω) = χ² / (2η) : Measures the propensity of a species to accept electrons.

Table 2: Illustrative FMO Analysis and Reactivity Descriptors for this compound

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.2 |

| HOMO-LUMO Gap | ΔE | 4.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 2.2 |

| Chemical Hardness | η | 2.15 |

| Electronegativity | χ | 4.35 |

| Electrophilicity Index | ω | 4.41 |

Note: Values are hypothetical and for illustrative purposes based on similar aromatic nitro compounds.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

In the MEP map of this compound:

Negative Regions (Red/Yellow) : These areas have an excess of electron density and represent nucleophilic sites. They are prone to attack by electrophiles. The most negative potential is expected to be localized on the oxygen atoms of the nitro group and the imine nitrogen of the guanidine moiety. nih.govresearchgate.net

Positive Regions (Blue) : These areas are electron-deficient and represent electrophilic sites, susceptible to attack by nucleophiles. The hydrogen atoms of the amine (-NH₂) groups in the guanidine part are expected to be the most positive regions. nih.gov

Neutral Regions (Green) : These areas, typically the carbon backbone of the phenyl ring, have a near-zero potential. nih.gov

The MEP map provides a clear, intuitive picture of the charge distribution, complementing the FMO analysis in predicting the molecule's reactive behavior and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. wisc.edu This method is particularly useful for quantifying intramolecular interactions, charge delocalization, and hyperconjugation. journalofnastech.com

For this compound, NBO analysis can elucidate several key interactions:

Charge Delocalization : It quantifies the distribution of electron density, confirming the delocalization within the guanidine group and the phenyl ring.

Hyperconjugation : This analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A significant interaction would be the donation of electron density from the π orbitals of the phenyl ring to the antibonding σ* orbitals of the C-N bond linking it to the guanidine group. Another key interaction involves the lone pair (n) on the guanidine nitrogens donating into the antibonding π* orbitals of the phenyl ring and the nitro group.

Stabilization Energy E(2) : NBO calculates the second-order perturbation energy, E(2), for each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. journalofnastech.com

Table 3: Selected NBO Second-Order Perturbation Energies E(2) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (Cphenyl-Cphenyl) | π* (Nnitro-O) | ~ 5-10 | π-π* conjugation |

| n (Namine) | π* (Cphenyl-Cphenyl) | ~ 20-30 | Lone pair delocalization |

| π (Cphenyl-Cphenyl) | σ* (Cphenyl-Nguanidine) | ~ 2-5 | Hyperconjugation |

Note: Values are illustrative, representing typical stabilization energies for such intramolecular charge transfer interactions.

Conformational Analysis and Potential Energy Surfaces

Computational conformational analysis is a pivotal tool for understanding the three-dimensional structure and flexibility of this compound. This analysis involves identifying the stable conformers of the molecule and the energy barriers that separate them. The conformational landscape is primarily dictated by the rotation around several key single bonds, particularly the C-N bonds linking the guanidine moiety to the nitrophenyl ring.

A relaxed potential energy surface (PES) scan is a common computational technique employed for this purpose. In this method, the dihedral angle of a specific bond is systematically varied, and at each incremental step, the energy of the molecule is minimized by optimizing the remaining geometrical parameters. This process generates a profile of energy as a function of the dihedral angle, revealing the low-energy conformations (local minima) and the transition states (saddle points) that connect them.

The resulting potential energy surface provides critical insights into the molecule's preferred shapes and the energetic cost of transitioning between them. The global minimum on the PES corresponds to the most stable conformer, which is the most likely structure to be observed experimentally under equilibrium conditions. Other local minima represent less stable, but potentially accessible, conformers that could influence the molecule's reactivity and spectroscopic properties. The presence of bulky substituents like the nitro and methyl groups, along with the planar nature of the phenyl ring and the delocalized π-system of the guanidine group, will create steric hindrances that significantly influence the shape of the potential energy surface.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic parameters of molecules, including vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions serve as a valuable complement to experimental spectroscopy, aiding in the interpretation of spectra and the structural elucidation of compounds like this compound.

Computational Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of this compound. The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, a harmonic frequency calculation is performed at the same level of theory.

This calculation provides a set of vibrational modes and their corresponding frequencies. Each mode represents a specific type of molecular motion, such as the stretching or bending of bonds and the deformation of rings. For this compound, the predicted vibrational spectrum would exhibit characteristic frequencies for the functional groups present:

N-H Stretching: The guanidinium (B1211019) group's N-H bonds would show stretching vibrations in the high-frequency region of the spectrum.

C=N Stretching: The carbon-nitrogen double bond within the guanidine moiety will have a characteristic stretching frequency.

NO₂ Stretching: The nitro group will exhibit symmetric and asymmetric stretching vibrations, which are typically strong in the IR spectrum.

C-H Stretching: Aromatic and methyl C-H stretching vibrations will also be present.

Aromatic Ring Vibrations: The phenyl ring will have a series of characteristic stretching and bending modes.

It is a common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor. This is done to correct for the approximations inherent in the theoretical methods and the neglect of anharmonicity, leading to a better agreement between the predicted and experimental spectra. The validation of the computational results is achieved by comparing the scaled theoretical vibrational spectrum with the experimentally recorded IR and Raman spectra. A good correlation between the positions and relative intensities of the peaks provides confidence in both the structural assignment and the computational model.

Below is a hypothetical data table illustrating the kind of results obtained from a computational vibrational frequency analysis for this compound, compared with hypothetical experimental values.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3445 |

| N-H Symmetric Stretch | 3350 | 3348 |

| Aromatic C-H Stretch | 3100-3000 | 3080, 3050 |

| Methyl C-H Asymmetric Stretch | 2980 | 2975 |

| Methyl C-H Symmetric Stretch | 2920 | 2918 |

| C=N Stretch (Guanidine) | 1650 | 1645 |

| Aromatic C=C Stretch | 1600, 1580 | 1595, 1578 |

| NO₂ Asymmetric Stretch | 1530 | 1525 |

| NO₂ Symmetric Stretch | 1350 | 1345 |

| C-N Stretch (Aryl-Guanidine) | 1300 | 1295 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Theoretical NMR Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry in structural analysis. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating NMR shielding tensors.

The computational process involves several steps:

Conformational Search: As NMR chemical shifts are sensitive to the molecular geometry, it is crucial to first perform a thorough conformational analysis to identify all low-energy conformers that might exist in a significant population at the experimental temperature.

Geometry Optimization: Each of these conformers is then subjected to a high-level geometry optimization.

NMR Calculation: The GIAO NMR calculation is performed for each optimized conformer. This yields the absolute isotropic shielding values for each nucleus.

Boltzmann Averaging: The shielding values for each nucleus are then averaged, weighted by the Boltzmann population of each conformer at the desired temperature. This provides a more accurate representation of the experimentally observed values, which are an average over all contributing conformations.

Chemical Shift Calculation: The final step involves converting the calculated shielding constants (σ) into chemical shifts (δ) by referencing them to the calculated shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample).

Solvent effects can also be incorporated into these calculations using implicit solvent models like the Polarizable Continuum Model (PCM), which can improve the accuracy of the predictions, especially for polar molecules.

Validation of the theoretical NMR predictions is achieved by comparing the calculated ¹H and ¹³C chemical shifts with the experimental NMR data. A strong linear correlation between the predicted and experimental values provides a high degree of confidence in the assigned structure. Discrepancies between the calculated and experimental shifts can often point to subtle structural features or dynamic processes that were not fully accounted for in the computational model.

Below are hypothetical tables showing the kind of data generated from theoretical NMR chemical shift predictions for this compound.

Hypothetical ¹H NMR Chemical Shift Predictions

| Proton | Calculated Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| Phenyl H (ortho to NO₂) | 8.10 | 8.05 |

| Phenyl H (ortho to Guanidine) | 7.50 | 7.45 |

| Phenyl H (meta to NO₂) | 7.30 | 7.25 |

| Methyl H | 2.40 | 2.35 |

| Guanidine N-H | 6.5-7.5 (broad) | 6.8 (broad) |

Hypothetical ¹³C NMR Chemical Shift Predictions

| Carbon Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| C=N (Guanidine) | 158.0 | 157.5 |

| C-NO₂ | 150.0 | 149.8 |

| C-Guanidine | 145.0 | 144.5 |

| Aromatic C-H | 130.0 - 115.0 | 129.5, 125.0, 118.0 |

| C-CH₃ | 140.0 | 139.5 |

| Methyl C | 21.0 | 20.8 |

Note: The data in these tables is illustrative and not based on actual experimental or computational results for this compound.

Synthesis and Exploration of N 4 Methyl 3 Nitrophenyl Guanidine Derivatives and Analogues

Strategic Modifications at the Methyl Group

The methyl group at the 4-position of the phenyl ring, while seemingly simple, provides a key handle for structural elaboration. Its benzylic position makes it susceptible to a variety of chemical transformations, allowing for the introduction of new functional groups that can significantly alter the molecule's steric and electronic properties.

Oxidation to Carboxylic Acid and Derivatives: One of the most common and synthetically valuable modifications of a benzylic methyl group is its oxidation to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting N''-(4-carboxy-3-nitrophenyl)guanidine is a key intermediate that opens up a plethora of derivatization possibilities. The carboxylic acid functionality can be readily converted into esters, amides, or acid chlorides, providing a gateway to a wide array of new analogues with diverse physicochemical properties.

Halogenation: The methyl group can also undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This reaction introduces a halogen atom, yielding N''-(4-(halomethyl)-3-nitrophenyl)guanidine derivatives. These halogenated intermediates are highly reactive and can serve as precursors for nucleophilic substitution reactions, allowing for the attachment of various functional groups, including amines, alcohols, and thiols.

Table 6.1: Examples of Strategic Modifications at the Methyl Group

| Starting Material | Reagents and Conditions | Product | Potential Further Derivatizations |

| N''-(4-Methyl-3-nitrophenyl)guanidine | 1. KMnO₄, H₂O, heat2. H₃O⁺ | N''-(4-Carboxy-3-nitrophenyl)guanidine | Esterification, Amidation, Acid chloride formation |

| This compound | NBS, CCl₄, UV light | N''-(4-(Bromomethyl)-3-nitrophenyl)guanidine | Nucleophilic substitution with amines, alkoxides, etc. |

Transformations and Derivatizations of the Nitro Group

The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and the basicity of the guanidine (B92328) moiety. Its transformation is a key strategy for modulating these properties and introducing new functionalities.

Reduction to an Amino Group: The most fundamental transformation of the nitro group is its reduction to an amino group, which can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). nih.gov This conversion of this compound to N''-(3-amino-4-methylphenyl)guanidine dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. The resulting amino group is a versatile functional handle that can undergo a wide range of reactions, including diazotization, acylation, and alkylation, leading to a diverse set of derivatives.

Diazotization and Subsequent Reactions: The primary aromatic amine obtained from the reduction of the nitro group can be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly reactive and can be subjected to a variety of Sandmeyer and related reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and trifluoromethyl groups, onto the aromatic ring at the 3-position.

Nucleophilic Aromatic Substitution: In certain contexts, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when the ring is further activated by other electron-withdrawing groups. nih.gov This allows for the direct replacement of the nitro group with various nucleophiles, providing a direct route to analogues that might be difficult to access through other synthetic pathways.

Table 6.2: Key Transformations of the Nitro Group

| Starting Material | Reagents and Conditions | Product | Potential Further Derivatizations |

| This compound | H₂, Pd/C, Ethanol (B145695) | N''-(3-Amino-4-methylphenyl)guanidine | Diazotization, Acylation, Alkylation |

| N''-(3-Amino-4-methylphenyl)guanidine | 1. NaNO₂, HCl, 0-5 °C2. CuX (X = Cl, Br, CN) | N''-(3-Halo/Cyano-4-methylphenyl)guanidine | Further functional group transformations |

Diversification through Substitution on Guanidine Nitrogen Atoms

The guanidine moiety itself, with its three nitrogen atoms, offers ample opportunities for structural diversification. Substitution on these nitrogens can modulate the basicity, lipophilicity, and hydrogen bonding capabilities of the molecule.

The synthesis of substituted guanidines can be achieved through various methods. A common approach involves the reaction of a primary or secondary amine with a guanylating agent. For instance, 4-methyl-3-nitroaniline (B15663) can be reacted with cyanamide (B42294) in the presence of an acid to form the parent this compound. To introduce substituents on the guanidine nitrogens, one can start with substituted amines or employ protecting group strategies to selectively functionalize the guanidine unit.

For example, N,N',N''-trisubstituted guanidines can be synthesized by reacting a substituted carbodiimide (B86325) with an amine or by the reaction of a thiourea (B124793) with an amine in the presence of a coupling agent. The synthesis of Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine has been reported, demonstrating the feasibility of introducing multiple substituents on the guanidine core. nih.gov

Table 6.3: Approaches for Guanidine Nitrogen Substitution

| Method | Description | Example Reactants |

| Guanylation of Amines | Reaction of an amine with a guanylating agent like cyanamide or S-methylisothiourea. | 4-Methyl-3-nitroaniline + Cyanamide |

| Carbodiimide Route | Addition of an amine to a carbodiimide. | Substituted Carbodiimide + Substituted Amine |

| Thiourea Route | Desulfurization-guanylation of a thiourea with an amine. | N-arylthiourea + Amine + Coupling Agent |

Introduction of Additional Functionalities onto the Aryl Ring System

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ortho,para-directing methyl group and the meta-directing nitro and guanidinium (B1211019) groups—play a crucial role in determining the position of the incoming electrophile.

The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The nitro group is a deactivating group and directs to the meta position. The protonated guanidinium group, which is the predominant form under acidic conditions typical for many electrophilic substitutions, is also a strong deactivating and meta-directing group. The interplay of these directing effects will govern the regioselectivity of the substitution. For instance, nitration of the parent compound would likely lead to the introduction of a second nitro group at a position meta to the existing nitro and guanidinium groups and ortho or para to the methyl group.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of another nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be challenging due to the deactivating nature of the nitro and guanidinium groups.

Design Principles for Novel Substituted Guanidine Scaffolds

The design of novel substituted guanidine scaffolds based on the this compound framework is guided by principles aimed at optimizing specific properties, often for biological applications.

Modulation of Basicity (pKa): The basicity of the guanidine group is a critical parameter that influences its protonation state at physiological pH, which in turn affects its binding to biological targets. The electronic nature of the substituents on the aryl ring significantly impacts the pKa of the guanidine. Electron-withdrawing groups, such as the nitro group, decrease the basicity, while electron-donating groups, like an amino group (obtained from nitro reduction), increase it. Fine-tuning the electronic properties of the aryl ring through the introduction of various substituents is a key design strategy.

Hydrogen Bonding Capacity: The guanidinium group is an excellent hydrogen bond donor. The number and arrangement of substituents on the guanidine nitrogens and the aryl ring can influence the molecule's ability to form hydrogen bonds with target macromolecules. The introduction of additional hydrogen bond donors or acceptors is a common strategy in rational drug design.

Conformational Rigidity: Introducing cyclic structures or bulky substituents can restrict the conformational flexibility of the molecule. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing its affinity for a biological target. For example, incorporating the guanidine nitrogen atoms into a heterocyclic ring system can lead to more rigid analogues.

By systematically applying these synthetic modifications and design principles, a wide variety of this compound derivatives and analogues can be generated and explored for their potential applications.

Advanced Analytical Methodologies for Detection and Quantification in Chemical Research

Gas Chromatography (GC) for Volatile Guanidine (B92328) Compounds

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, guanidines, including N''-(4-Methyl-3-nitrophenyl)guanidine, are generally non-volatile due to their polarity and ability to form strong hydrogen bonds. Consequently, direct GC analysis is challenging, and derivatization is a necessary prerequisite to increase their volatility. oup.comoup.com

Derivatization chemically modifies the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For the GC analysis of guanidines, the primary goal of derivatization is to mask the polar N-H groups, thereby reducing hydrogen bonding and increasing volatility.

Several derivatization reagents have been successfully employed for the GC analysis of various guanidino compounds, and these principles can be extended to this compound. Common strategies include:

Acylation and Silylation: While common, these methods can sometimes produce multiple derivative products for guanidines, complicating analysis.

Condensation with Dicarbonyl Compounds: Reagents like glyoxal can react with the guanidino group to form cyclic imidazolone compounds, which are more volatile. oup.comoup.com

Reaction with β-Diketones: Hexafluoroacetylacetone (HFAA) is a particularly effective reagent. It reacts with guanidines to form stable, volatile pyrimidine derivatives that are amenable to GC analysis. researchgate.netnih.gov This method is highly sensitive, especially when coupled with an electron-capture detector (ECD) due to the presence of the fluorine atoms. nih.gov

Reaction with Chloroformates: Ethyl chloroformate has been used in combination with HFAA to derivatize a range of guanidino compounds, enabling their separation and detection by GC with a flame ionization detector (FID). researchgate.net

The selection of a derivatization strategy for this compound would depend on the specific requirements of the analysis, such as required sensitivity and the matrix in which the compound is being analyzed. The presence of the nitro group on the phenyl ring might also influence the choice of derivatization agent and reaction conditions.

Table 1: Common Derivatizing Agents for GC Analysis of Guanidines

| Derivatizing Agent | Resulting Derivative | Key Advantages |

|---|---|---|

| Glyoxal | Cyclic Imidazolone | Simple, effective for creating volatile products. oup.comoup.com |

| Hexafluoroacetylacetone (HFAA) | Pyrimidine Derivative | Forms stable, highly volatile derivatives; suitable for sensitive electron-capture detection. researchgate.netnih.gov |

| Ethyl Chloroformate | Acylated Guanidine | Can be used in combination with other agents to achieve good separation. researchgate.net |

Liquid Chromatography (LC) Techniques for Polar Guanidines

Liquid chromatography is inherently well-suited for the analysis of polar, non-volatile compounds like this compound, often eliminating the need for derivatization that is essential in GC. mtc-usa.comsielc.com

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of guanidine compounds. oup.com Method development for this compound would focus on selecting the appropriate stationary phase, mobile phase, and detector.

Stationary Phase: Due to the compound's polarity, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography (combining reversed-phase and ion-exchange mechanisms) are often effective. sielc.comhelixchrom.comnih.gov A method for a closely related compound, (2-Methyl-5-nitrophenyl)guanidine nitrate (B79036), utilizes a reverse-phase Newcrom R1 column. sielc.com

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer. mtc-usa.comsielc.com The pH of the aqueous component is critical; maintaining it at an acidic pH ensures that the guanidine group is protonated, which can improve retention on certain columns and enhance peak shape. Formic acid is a common mobile phase additive, especially for LC-MS compatibility. mtc-usa.comsielc.com

Detection: The presence of the nitrophenyl group in this compound provides a strong chromophore, making UV detection a straightforward and effective choice. nih.gov Detection is often performed at low wavelengths, such as 195 nm, for general guanidine analysis. mtc-usa.comnih.gov

A simple isocratic HPLC-UV method could be developed using a C18 or a more polar-functionalized column with an acetonitrile/water mobile phase containing an acidic modifier. mtc-usa.com

Ion chromatography (IC) is a specialized form of LC that uses ion-exchange resins to separate ions. herts.ac.ukfai.us Since this compound is a strong base, it exists as a cation in acidic to neutral solutions. This makes cation-exchange chromatography an excellent choice for its separation and analysis. rsc.orgthermofisher.com

IC methods offer the advantage of high selectivity for ionic species and can be performed without pre-column derivatization. thermofisher.com The separation is achieved on a cation-exchange column, and detection is typically accomplished using a conductivity detector after a suppression step to reduce the background conductivity of the eluent. fai.usthermofisher.com This technique is particularly useful for analyzing the compound in complex aqueous matrices where high salt concentrations might interfere with other methods. nih.gov

Table 2: Example HPLC and IC Method Parameters for Guanidine Analysis

| Technique | Column Type | Mobile Phase Example | Detector |

|---|---|---|---|

| HPLC | Cogent Diamond Hydride™ (HILIC) | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | UV @ 195 nm mtc-usa.com |

| HPLC | Dionex CS 14 (Cation-Exchange) | 3.75 mM Methanesulfonic Acid | UV @ 195 nm nih.gov |

| IC | Dionex IonPac™ CS20 (Cation-Exchange) | 50 mM Methanesulfonic Acid (isocratic) | Suppressed Conductivity thermofisher.com |

For highly sensitive and selective analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier technique. lcms.cz This approach combines the separation power of LC with the mass-resolving capability of MS, providing excellent specificity and achieving very low limits of detection. unimi.itnih.gov

In LC-MS/MS analysis of this compound, the compound would first be separated by HPLC, often using conditions similar to those for HPLC-UV. The eluent from the column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar, ionizable molecules. The protonated molecule [M+H]⁺ would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and minimizes interference from matrix components. amazonaws.com

While direct analysis is possible, derivatization can sometimes be used even in LC-MS to improve ionization efficiency or chromatographic retention. For instance, derivatization of guanidines with benzoin has been used to facilitate sensitive LC-MS analysis. nih.govnih.gov A sensitive method for related nitroguanidine (B56551) compounds involved reduction of the nitro group followed by derivatization to enhance hydrophobicity and allow for solid-phase extraction pre-concentration before LC-MS/MS analysis, achieving detection limits in the nanogram-per-liter range. unimi.itnih.gov

Spectrophotometric and Fluorometric Detection Methods in Guanidine Analysis

Spectrophotometric and fluorometric methods are often used for the quantification of guanidines, particularly in pharmaceutical formulations. These methods are typically based on a chemical reaction that produces a colored or fluorescent product.

Spectrophotometry: These methods often involve the formation of an ion-pair or a charge-transfer complex. For example, various guanidino drugs have been quantified by forming a yellow ion-pair with the dye bromocresol purple, with the absorbance measured around 415 nm. nih.gov Another approach involves the reaction with iodine to form a charge-transfer complex with absorbance maxima at 292 and 345 nm. nih.gov A simple method for guanidine derivatives involves their interaction with an alkaline solution of sodium nitroprusside and hydrogen peroxide. google.com

Fluorometry: Fluorometric methods generally offer higher sensitivity than spectrophotometry. They almost always require a derivatization step to convert the non-fluorescent guanidine moiety into a fluorescent product. capes.gov.br A classic and widely used fluorogenic reagent for guanidines is benzoin. nih.govgoogle.com The reaction, carried out under alkaline conditions, produces a highly fluorescent derivative that can be measured. google.com This approach has been automated for the HPLC analysis of guanidino compounds, providing high sensitivity. capes.gov.br Other reagents, such as 9,10-phenanthrenequinone, have also been employed for the fluorescent detection of guanidines. oup.comthermofisher.com The development of novel fluorometric probes for detecting guanidine-based molecules continues to be an active area of research. rsc.org

Table 3: Spectroscopic Methods for Guanidine Analysis

| Method | Reagent/Principle | Detection Wavelength (nm) | Key Feature |

|---|---|---|---|

| Spectrophotometry | Bromocresol Purple | ~415 | Ion-pair formation. nih.gov |

| Spectrophotometry | Iodine | 292 and 345 | Charge-transfer complex formation. nih.gov |

| Fluorometry | Benzoin | λex=317, λem=430 | Highly sensitive, pre-column derivatization for HPLC. google.com |

| Fluorometry | 9,10-Phenanthrenequinone | N/A | Pre-column derivatization for HPLC. oup.comthermofisher.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for the safe handling and storage of N''-(4-Methyl-3-nitrophenyl)guanidine in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid dust generation; work in a fume hood with local exhaust ventilation .

- Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Regularly inspect containers for integrity .

- Spill Management : Collect spills using non-sparking tools, place in closed containers, and dispose via licensed waste services .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- React 4-methyl-3-nitroaniline with chloroformamidinium salts (e.g., N,N-dimethyl-N'-methylphenyl-chloroformamidinium chloride) in acetonitrile at 273 K, using triethylamine as a base. Purify via extraction (diethyl ether) and recrystallization (acetonitrile) .

- Confirm product identity using NMR (e.g., H, C) and mass spectrometry .

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm substituent positions and guanidine core integrity .

- Infrared (IR) Spectroscopy : Identify characteristic N–H and C=N stretches (~3300 cm and ~1650 cm, respectively) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure and hydrogen bonding interactions of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation of saturated acetonitrile solutions at 273 K .

- Collect diffraction data using a Nicolet P3/F diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (e.g., anisotropic displacement parameters, riding H-atom models) .

- Analyze non-classical C–H···O hydrogen bonds (distance ~2.8 Å) to map supramolecular interactions .

Q. What computational approaches (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this compound?

- Methodological Answer :

- Optimize geometry using hybrid density functional theory (DFT) (e.g., B3LYP functional with 6-311++G(d,p) basis set) .

- Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites. Compare with experimental UV-Vis data .

- Simulate reaction pathways (e.g., nitro-group reduction) via transition-state analysis (IRC calculations) .

Q. How can researchers address discrepancies in reported biological activities of substituted guanidines such as this compound?

- Methodological Answer :

- Perform comparative bioassays under standardized conditions (e.g., cell lines, exposure times) to isolate substituent effects .

- Use molecular docking to assess binding affinity variations (e.g., nitro vs. methoxy groups in enzyme active sites) .

- Validate findings with metabolite profiling (e.g., LC-MS/MS) to track degradation products influencing activity .

Q. What strategies can be employed to elucidate the reaction mechanisms involving this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Conduct kinetic isotope effect (KIE) studies (e.g., N labeling) to identify rate-determining steps .

- Monitor intermediates via time-resolved FTIR or in-situ NMR under controlled pH/temperature .

- Compare experimental data with DFT-calculated transition states to validate mechanistic hypotheses .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use pH-rate profiling to identify degradation pathways (e.g., hydrolysis at C=N bonds in acidic media) .

- Cross-validate with computational pKa predictions to rationalize pH-dependent behavior .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.